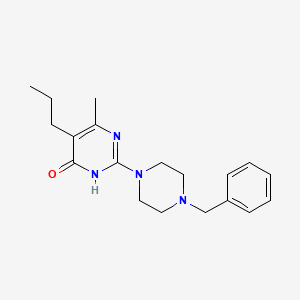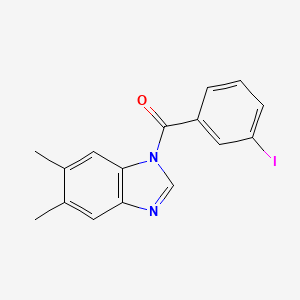![molecular formula C14H15NO3 B6004160 3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6004160.png)
3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione, commonly known as CPT, is a synthetic compound with various scientific research applications. CPT is a furan derivative and has been synthesized using various methods. The mechanism of action of CPT is not yet fully understood, but it has been found to have biochemical and physiological effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
CPT has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CPT has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, CPT has been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the aggregation of amyloid beta peptides.
Wirkmechanismus
The exact mechanism of action of CPT is not yet fully understood. However, it has been found to interact with various biological systems, including the endocannabinoid system and the serotonergic system. CPT has been found to act as an agonist at the CB2 receptor, which is involved in the regulation of inflammation and pain. It has also been found to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
CPT has been found to have various biochemical and physiological effects on biological systems. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in macrophages and microglia. Additionally, CPT has been found to induce apoptosis in cancer cells by activating the caspase cascade. CPT has also been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CPT has various advantages and limitations for lab experiments. One advantage is that it can be synthesized with high yields using various methods. Additionally, CPT has been found to have low toxicity in vitro and in vivo. However, one limitation is that the mechanism of action of CPT is not yet fully understood, which makes it difficult to interpret its effects on biological systems. Additionally, CPT has poor solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are various future directions for research on CPT. One direction is to further investigate the mechanism of action of CPT, which will provide insight into its effects on biological systems. Another direction is to investigate the potential therapeutic applications of CPT in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future research can focus on improving the solubility of CPT in water, which will make it easier to administer in experiments.
Synthesemethoden
CPT has been synthesized using various methods, including the reaction of 2,5-furandione with phenethylamine, followed by condensation with ethyl acetoacetate. Another method involves the reaction of 2,5-furandione with phenethylamine, followed by the reaction with ethyl cyanoacetate. Both methods have been successful in synthesizing CPT with high yields.
Eigenschaften
IUPAC Name |
3-hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(13-12(16)9-18-14(13)17)15-8-7-11-5-3-2-4-6-11/h2-6,16H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVKADGJXWKQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC1=CC=CC=C1)C2=C(COC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-[C-methyl-N-(2-phenylethyl)carbonimidoyl]-2H-furan-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(6-phenoxy-1,3-benzothiazol-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6004089.png)
![2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6004090.png)
![1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B6004096.png)
![6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole](/img/structure/B6004099.png)
![1-(cyclopentylacetyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6004107.png)

![5-methoxy-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-furamide](/img/structure/B6004118.png)
![N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetamide](/img/structure/B6004125.png)
![8-(4-chlorophenyl)-9-(2-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B6004131.png)
![N-[(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6004134.png)
![3-({[(1-acetyl-4-piperidinyl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6004142.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004152.png)

